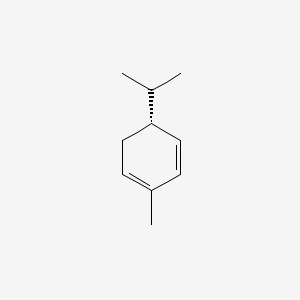

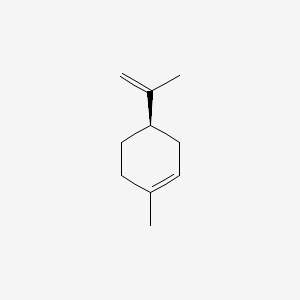

(-)-p-Mentha-1,5-diene

描述

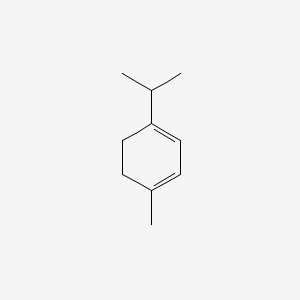

Structure

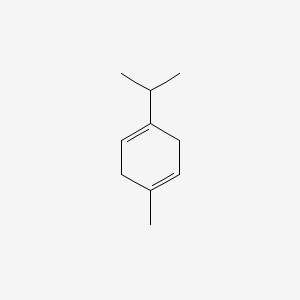

3D Structure

属性

IUPAC Name |

(5R)-2-methyl-5-propan-2-ylcyclohexa-1,3-diene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4-6,8,10H,7H2,1-3H3/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLDWXZKYODSOB-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C=C1)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H](C=C1)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047053 |

Source

|

| Record name | (R)-alpha-Phellandrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid |

Source

|

| Record name | (R)-alpha-Phellandrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5000 mg/L @ 25 °C (exp) |

Source

|

| Record name | (R)-alpha-Phellandrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4221-98-1 |

Source

|

| Record name | (-)-α-Phellandrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4221-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Phellandrene l-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004221981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclohexadiene, 2-methyl-5-(1-methylethyl)-, (5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (R)-alpha-Phellandrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-5-isopropyl-2-methylcyclohexa-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-PHELLANDRENE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56UV8X65K0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (R)-alpha-Phellandrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

249.00 °C. @ 760.00 mm Hg |

Source

|

| Record name | (R)-alpha-Phellandrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of (-)-p-Mentha-1,5-diene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological activities of (-)-p-mentha-1,5-diene, also known as (R)-(-)-α-phellandrene. This monoterpene is a constituent of various essential oils and has garnered significant interest for its potential therapeutic applications, particularly its anti-inflammatory properties.

Core Chemical and Physical Properties

This compound is a chiral monoterpene with the molecular formula C₁₀H₁₆.[1][2] It is a colorless liquid with a characteristic citrus and peppery odor.[1][3] Key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆ | [1][2] |

| Molecular Weight | 136.23 g/mol | [1][2] |

| CAS Number | 4221-98-1 | [1][3] |

| Appearance | Colorless liquid | [1][3] |

| Odor | Citrus with a peppery note | [1][3] |

| Boiling Point | 171-174 °C | [3] |

| Density | 0.844 g/mL at 20 °C | [3] |

| Solubility | Insoluble in water; soluble in oils and ethanol. | [1] |

| Storage Temperature | 2-8°C | [1] |

Experimental Protocols

Detailed methodologies for the purification, analysis, and evaluation of the biological activity of this compound are crucial for reproducible research. The following sections provide in-depth protocols for key experiments.

Purification Protocol: Fractional Distillation of Eucalyptus dives oil

This protocol describes the purification of this compound from a natural source, such as the essential oil of Eucalyptus dives, which is known to contain this compound.[3]

Objective: To isolate this compound from a complex essential oil mixture.

Materials and Equipment:

-

Crude Eucalyptus dives essential oil

-

Fractional distillation apparatus (round-bottom flask, Vigreux column, condenser, receiving flasks)

-

Heating mantle with magnetic stirring

-

Vacuum pump and manometer (for vacuum distillation)

-

Porcelain boiling chips or magnetic stir bar

-

Anhydrous sodium sulfate

Procedure:

-

Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is clean and dry. Add boiling chips or a magnetic stir bar to the round-bottom flask.

-

Charging the Still: Charge the round-bottom flask with the crude essential oil (not exceeding two-thirds of the flask's volume).

-

Distillation:

-

Begin heating the flask gently using the heating mantle.

-

For compounds with boiling points above 150 °C at atmospheric pressure, it is advisable to perform the distillation under reduced pressure to prevent degradation. The boiling point of this compound is in a range where vacuum distillation can be beneficial.

-

Slowly increase the temperature until the oil begins to boil.

-

The vapor will rise through the fractionating column, and a vapor-liquid equilibrium will be established.

-

Monitor the temperature at the head of the column. Collect the fraction that distills over at a stable temperature corresponding to the boiling point of this compound (approximately 171-174 °C at atmospheric pressure; this will be lower under vacuum).

-

Collect different fractions in separate receiving flasks as the temperature changes.

-

-

Drying and Storage:

-

Dry the collected fraction containing this compound over anhydrous sodium sulfate to remove any residual water.

-

Decant or filter the dried liquid into a clean, dry, amber glass bottle.

-

Store the purified compound at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for the qualitative and quantitative analysis of this compound.

Objective: To identify and quantify this compound in a sample.

Materials and Equipment:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5, or equivalent nonpolar column)

-

Helium or hydrogen as the carrier gas

-

Sample of purified this compound or essential oil containing it

-

Volatile solvent for dilution (e.g., hexane or ethanol)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1% in hexane).

-

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas Flow Rate: 1.0 mL/min (for helium)

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: Increase at 3 °C/min to 240 °C

-

Final hold: Hold at 240 °C for 5 minutes

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

-

-

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Analysis:

-

Identify the peak corresponding to this compound by comparing its retention time and mass spectrum with a known standard or with data from spectral libraries (e.g., NIST, Wiley).

-

Quantify the compound by integrating the peak area.

-

Analytical Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol details the acquisition of ¹H and ¹³C NMR spectra for structural elucidation of this compound.

Objective: To confirm the chemical structure of this compound.

Materials and Equipment:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated chloroform (CDCl₃)

-

Purified sample of this compound

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of CDCl₃ in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters:

-

Pulse program: zg30

-

Number of scans: 16-32

-

Relaxation delay: 1.0 s

-

Acquisition time: ~4 s

-

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

-

Typical parameters:

-

Pulse program: zgpg30

-

Number of scans: 1024 or more, depending on concentration

-

Relaxation delay: 2.0 s

-

-

Process the data similarly to the ¹H NMR spectrum.

-

-

Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory and antinociceptive activities.[4] It has been shown to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and to inhibit leukocyte rolling and adhesion in inflammatory models.[4]

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of this compound are believed to be mediated through the downregulation of key inflammatory pathways. The following diagram illustrates a proposed signaling pathway.

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol describes how to assess the anti-inflammatory activity of this compound by measuring its effect on the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5][6][7]

Objective: To determine the in vitro anti-inflammatory efficacy of this compound.

Materials and Equipment:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

96-well cell culture plates

-

ELISA kits for mouse TNF-α and IL-6

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

-

-

Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

-

Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.

-

Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production by this compound compared to the LPS-stimulated control.

Experimental Protocol: In Vivo Leukocyte Rolling and Adhesion Assay

This protocol details an in vivo method to evaluate the effect of this compound on leukocyte rolling and adhesion in the mouse cremaster muscle microcirculation, a well-established model of inflammation.[1][3][4][8][9]

Objective: To assess the in vivo anti-inflammatory activity of this compound by observing its effect on leukocyte-endothelial interactions.

Materials and Equipment:

-

Male C57BL/6 mice (8-12 weeks old)

-

This compound

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Intravital microscope equipped with a water-immersion objective and a digital camera

-

Surgical tools for cremaster muscle exteriorization

-

Intra-scrotal injection needles

-

TNF-α or other inflammatory stimulus

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse via intraperitoneal injection.

-

Surgically prepare the cremaster muscle for observation under the intravital microscope. The muscle is exteriorized, and a longitudinal incision is made to expose the microcirculation.

-

Throughout the procedure, keep the tissue moist and warm with a continuous superfusion of bicarbonate-buffered saline.

-

-

Treatment: Administer this compound (e.g., 50, 100, 200 mg/kg) orally or via intraperitoneal injection 1 hour before inducing inflammation.

-

Inflammation Induction: Induce an inflammatory response by intra-scrotal injection of an inflammatory agent like TNF-α (e.g., 30 ng in 0.3 mL saline).

-

Intravital Microscopy:

-

After a set time post-inflammation induction (e.g., 2-4 hours), observe the post-capillary venules (20-40 µm in diameter) of the cremaster muscle.

-

Record video sequences of several venules for each animal.

-

-

Data Analysis:

-

Leukocyte Rolling Flux: Count the number of leukocytes rolling along the endothelial surface of a 100 µm vessel segment per minute.

-

Leukocyte Adhesion: Count the number of leukocytes that remain stationary for at least 30 seconds within a 100 µm vessel segment.

-

Compare the results from the treated groups with the vehicle-treated control group to determine the effect of this compound on leukocyte rolling and adhesion.

-

This comprehensive guide provides researchers with the foundational knowledge and detailed protocols necessary to work with this compound, from its basic chemical and physical properties to its evaluation in relevant biological assays. The provided information aims to facilitate further research into the therapeutic potential of this promising natural compound.

References

- 1. Intravital microscopy of the cremaster muscle [bio-protocol.org]

- 2. alpha-PHELLANDRENE | C10H16 | CID 7460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Leukocyte Infiltration of Cremaster Muscle in Mice Assessed by Intravital Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intravital Microscopy of the Microcirculation in the Mouse Cremaster Muscle for the Analysis of Peripheral Stem Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Probiotics and amelioration of periodontitis: significant roles of Lacticaseibacillus casei DS31 [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Intravital Microscopy in the Cremaster Muscle Microcirculation for Endothelial Dysfunction Studies | Springer Nature Experiments [experiments.springernature.com]

- 9. Leukocyte Infiltration of Cremaster Muscle in Mice Assessed by Intravital Microscopy [jove.com]

(R)-(-)-α-Phellandrene: A Technical Guide to Natural Sources and Isolation from Essential Oils

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of (R)-(-)-α-Phellandrene, a naturally occurring cyclic monoterpene. It details its primary botanical sources, methods for isolation and purification from essential oils, and protocols for quantitative analysis. This guide is intended to serve as a technical resource for professionals in research, natural product chemistry, and drug development.

Introduction to (R)-(-)-α-Phellandrene

(R)-(-)-α-Phellandrene, also known as l-α-phellandrene, is a chiral monoterpene found in the essential oils of numerous plant species.[1] It is one of two enantiomers of α-phellandrene, a pair of organic compounds with the chemical formula C₁₀H₁₆.[2] Characterized by its pleasant aroma, described as peppery-minty and slightly citrusy, it is utilized in the fragrance and flavor industries.[2][3] Beyond its aromatic properties, (R)-(-)-α-Phellandrene has garnered scientific interest for its potential biological activities, including antimicrobial and anti-inflammatory effects, making it a valuable target for pharmaceutical research.[3][4] This guide focuses on the technical aspects of sourcing and isolating this specific enantiomer.

Natural Sources of (R)-(-)-α-Phellandrene

(R)-(-)-α-Phellandrene is distributed across a variety of plant genera. The levorotatory (l- or (-)-) form is specifically reported in the essential oils of several well-known plants. The concentration of α-phellandrene can vary significantly based on the plant's geographic location, harvest time, and the specific part of the plant used for extraction (e.g., leaves, fruit, resin).

Below is a summary of notable plant sources and the reported concentration of α-phellandrene in their essential oils. It is important to note that many studies quantify total α-phellandrene without specifying the enantiomeric composition. However, the sources listed are those frequently cited as containing the levorotatory isomer.

| Plant Species | Common Name | Plant Part | α-Phellandrene Content (%) | Enantiomer Specificity | Reference(s) |

| Eucalyptus dives | Broad-leaf Peppermint | Leaves | 17% - High | (-)-isomer reported | [5][6] |

| Eucalyptus phellandra | Narrow-leaved Peppermint | Leaves | High | (-)-isomer reported | [5] |

| Eucalyptus cneorifolia | Kangaroo Island Mallee | Leaves | High | (-)-isomer reported | [5] |

| Foeniculum vulgare | Fennel | Aerial Parts | Up to 82.1% | Not specified | [6] |

| Anethum graveolens | Dill | Weed | Up to 70.2% | Not specified | [4][6] |

| Canarium ovatum | Pili | Resin | Up to 64.9% | Not specified | [6] |

| Monodora myristica | Calabash Nutmeg | Seeds | Up to 53% | Not specified | [6] |

| Boswellia sacra | Frankincense | Resin | Up to 42% | Not specified | [6] |

| Pimenta dioica | Pimento (Allspice) | Fruit/Leaves | Content Varies | (-)-isomer reported | [5][7] |

| Laurus nobilis | Bay Laurel | Leaves | Content Varies | (-)-isomer reported | [3] |

| Piper nigrum | Black Pepper | Fruit | Content Varies | (-)-isomer reported | [3] |

Isolation and Purification Methodologies

The isolation of (R)-(-)-α-Phellandrene from its natural essential oil matrix is a multi-step process. It begins with the extraction of the crude essential oil from the plant material, followed by purification techniques to isolate the target compound and separate it from other terpenes and enantiomers.

The general workflow for obtaining pure (R)-(-)-α-Phellandrene involves extraction, fractional distillation, and chiral chromatography, followed by analytical verification.

Caption: Workflow for the isolation and analysis of (R)-(-)-α-Phellandrene.

The most common method for extracting essential oils from plant material at a preparatory scale is steam distillation.[8][9] This process is effective for volatile compounds like monoterpenes.

Experimental Protocol: Steam Distillation

-

Preparation: Fresh or dried plant material (e.g., leaves of Eucalyptus dives) is loaded into a still.

-

Steam Injection: Pressurized steam is passed through the plant material, causing the microscopic pockets of essential oil to burst and release the volatile aromatic compounds.

-

Vapor Collection: The steam, now carrying the essential oil molecules, is directed into a condenser.

-

Condensation: The condenser cools the vapor, turning it back into a liquid mixture of water and essential oil.

-

Separation: The liquid mixture is collected in a separator (e.g., a Florentine flask). Due to their different densities and immiscibility, the essential oil and water form distinct layers. The oil, being less dense, is decanted off.

-

Drying: The collected essential oil is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) to remove residual water.

Fractional Distillation α-Phellandrene must be separated from other components of the essential oil. Fractional distillation is the primary technique employed for this purpose.[5] Because terpenes can decompose or polymerize at high temperatures, this process should be conducted under vacuum to lower the boiling points of the components.[1][5]

Experimental Protocol: Vacuum Fractional Distillation

-

Apparatus Setup: A fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, and receiving flasks, is assembled. The system is connected to a vacuum pump.

-

Charge the Still: The dried crude essential oil is placed in the round-bottom flask with boiling chips or a magnetic stirrer.

-

Distillation: The system is evacuated to the desired pressure. The flask is heated gently. The vapor rises through the fractionating column, where components separate based on boiling point differences.[10][11]

-

Fraction Collection: Fractions are collected at different temperature ranges. The fraction corresponding to the boiling point of α-phellandrene (approx. 58-59°C at 2133 Pa) is collected.[12]

-

Monitoring: The process is monitored by analyzing small samples of each fraction using Gas Chromatography (GC) to identify the fraction with the highest concentration of α-phellandrene.

Chiral Chromatography Since fractional distillation separates by boiling point, it cannot resolve the (R)-(-) and (S)-(+) enantiomers of α-phellandrene. Chiral chromatography is required for this separation. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method.

Experimental Protocol: Preparative Chiral HPLC

-

Column Selection: A preparative-scale HPLC column with a suitable chiral stationary phase (e.g., a polysaccharide-based CSP like cellulose or amylose derivatives) is selected.

-

Mobile Phase: An appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is chosen and optimized for the best separation.

-

Sample Injection: The α-phellandrene-rich fraction obtained from distillation is dissolved in the mobile phase and injected into the HPLC system.

-

Elution and Collection: The enantiomers interact differently with the chiral stationary phase and are eluted at different retention times. A fraction collector is used to collect the eluent corresponding to the peak of the desired (R)-(-)-α-phellandrene.

-

Solvent Removal: The solvent is removed from the collected fraction under reduced pressure (e.g., using a rotary evaporator) to yield the purified enantiomer.

Quantitative Analysis and Quality Control

To confirm the identity, purity, and enantiomeric excess of the isolated compound, several analytical techniques are employed.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Purpose: To determine the chemical purity of the isolated fraction and identify any remaining impurities.

-

Instrumentation: A GC system coupled with a Mass Spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).

-

GC Conditions:

-

Injector Temperature: 250°C.

-

Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/min.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 350.

-

-

Analysis: The resulting chromatogram indicates the purity by the relative area of the α-phellandrene peak. The mass spectrum is compared with a reference library (e.g., NIST) to confirm the identity (molecular weight 136.23 g/mol ).[13]

Experimental Protocol: Chiral Gas Chromatography (Chiral GC)

-

Purpose: To determine the enantiomeric excess (e.e.) of the purified (R)-(-)-α-Phellandrene.

-

Column: A capillary column coated with a chiral stationary phase (e.g., a cyclodextrin derivative).

-

GC Conditions: An isothermal or temperature-programmed method is developed to achieve baseline separation of the (R) and (S) enantiomers.

-

Analysis: The relative peak areas of the two enantiomers are used to calculate the enantiomeric excess.

Polarimetry

-

Purpose: To confirm the optical rotation of the purified compound.

-

Procedure: A solution of the purified compound in a suitable solvent (e.g., ethanol) is prepared at a known concentration. The optical rotation is measured using a polarimeter. (R)-(-)-α-Phellandrene will exhibit a negative rotation.

References

- 1. Page loading... [guidechem.com]

- 2. Phellandrene - Wikipedia [en.wikipedia.org]

- 3. foreverest.net [foreverest.net]

- 4. Alpha-Phellandrene and Alpha-Phellandrene-Rich Essential Oils: A Systematic Review of Biological Activities, Pharmaceutical and Food Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. perfumerflavorist.com [perfumerflavorist.com]

- 6. Alpha-Phellandrene and Alpha-Phellandrene-Rich Essential Oils: A Systematic Review of Biological Activities, Pharmaceutical and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: Showing metabocard for (R)-alpha-Phellandrene (HMDB0035851) [hmdb.ca]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. maaknaturals.com [maaknaturals.com]

- 10. Purification [chem.rochester.edu]

- 11. Fractional distillation - Wikipedia [en.wikipedia.org]

- 12. alpha-phellandrene, 99-83-2 [thegoodscentscompany.com]

- 13. α-Phellandrene [webbook.nist.gov]

The intricate Dance of Nature: A Technical Guide to the Biosynthesis of p-Menthane Monoterpenes in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of p-menthane monoterpenes, a class of volatile organic compounds responsible for the characteristic aromas of many plants and possessing significant pharmacological and industrial value. This document details the enzymatic steps, subcellular compartmentalization, and regulatory mechanisms that govern the production of prominent p-menthane monoterpenes such as menthol, carvone, and limonene.

The Core Biosynthetic Pathway: From Sugar to Scent

The journey of p-menthane monoterpene biosynthesis begins with primary metabolites and proceeds through a series of enzymatic transformations primarily occurring in specialized plant structures like glandular trichomes.[1][2] The entire process is a testament to the metabolic ingenuity of plants, compartmentalizing different stages of the pathway across various organelles.

The MEP Pathway: The Genesis in the Plastids

The foundational building blocks for all monoterpenes, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized in the plastids via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1][2] This pathway utilizes glyceraldehyde-3-phosphate and pyruvate, direct products of photosynthesis, as its starting materials.

Geranyl Diphosphate: The Universal Precursor

Within the plastids, the head-to-tail condensation of one molecule of IPP and one molecule of DMAPP is catalyzed by geranyl diphosphate synthase (GPPS) to form geranyl diphosphate (GPP).[3] GPP is the universal C10 precursor for all monoterpenes. The localization of GPPS within the leucoplasts of secretory cells underscores the plastid's central role in initiating monoterpene biosynthesis.[3]

Limonene Synthase: The Gateway to p-Menthane Diversity

The commitment of GPP to the p-menthane series is orchestrated by the enzyme limonene synthase (LS), which catalyzes the cyclization of GPP to form limonene.[3][4] This reaction is a critical branch point, as different stereoisomers of limonene can be produced by different limonene synthase enzymes, leading to a diverse array of downstream products. For instance, (-)-limonene is the precursor to (-)-menthol in peppermint, while (+)-limonene can lead to other monoterpenes in different plant species.[1][3] Limonene synthase is also localized to the leucoplasts of glandular trichome secretory cells.[3]

The following diagram illustrates the initial steps of the p-menthane monoterpene biosynthesis pathway, from the MEP pathway to the formation of limonene.

Caption: Initial steps of p-menthane biosynthesis in the plastid.

Tailoring the p-Menthane Scaffold: Hydroxylation and Redox Reactions

Following its synthesis in the plastids, limonene is transported to the endoplasmic reticulum (ER) and mitochondria for a series of modifications, primarily hydroxylations and redox reactions, that create the vast diversity of p-menthane monoterpenes.[1][3] These reactions are catalyzed by cytochrome P450 monooxygenases (P450s) and dehydrogenases.

For example, in peppermint (Mentha x piperita), the biosynthesis of (-)-menthol from (-)-limonene involves the following key steps:[3][4]

-

(-)-Limonene-3-hydroxylase (L3OH): This P450 enzyme, located in the ER, hydroxylates (-)-limonene at the C3 position to form (-)-trans-isopiperitenol.[3]

-

(-)-trans-Isopiperitenol dehydrogenase (iPD): This mitochondrial enzyme oxidizes (-)-trans-isopiperitenol to (-)-isopiperitenone.[3]

-

(-)-Isopiperitenone reductase (iPR): This enzyme reduces the double bond of (-)-isopiperitenone to yield (+)-cis-isopulegone.[4]

-

(+)-cis-Isopulegone isomerase (iPI): This enzyme converts (+)-cis-isopulegone to (+)-pulegone.[4]

-

(+)-Pulegone reductase (PR): This cytoplasmic enzyme reduces (+)-pulegone to (-)-menthone.[3]

-

(-)-Menthone reductase (MR): Finally, (-)-menthone is reduced to the desired (-)-menthol.[4]

The subcellular compartmentalization of this pathway necessitates the transport of intermediates between the plastid, ER, mitochondria, and cytoplasm.[3]

The diagram below outlines the conversion of limonene to various p-menthane monoterpenes, highlighting the subcellular locations of the enzymatic steps.

Caption: Subcellular localization of the menthol biosynthesis pathway.

Quantitative Data on p-Menthane Monoterpene Biosynthesis

The following tables summarize key quantitative data related to the enzymes and products of the p-menthane monoterpene biosynthetic pathway.

Table 1: Kinetic Properties of Key Biosynthetic Enzymes in Mentha x piperita

| Enzyme | Substrate | Km (µM) | kcat (s-1) |

| (-)-Limonene Synthase | Geranyl Diphosphate | 0.8 | 0.23 |

| (-)-Limonene-3-hydroxylase | (-)-Limonene | 2.5 | 0.15 |

| (-)-trans-Isopiperitenol Dehydrogenase | (-)-trans-Isopiperitenol | 15 | 1.2 |

| (+)-Pulegone Reductase | (+)-Pulegone | 7.8 | 0.6 |

Note: These values are compiled from various studies and may vary depending on experimental conditions.

Table 2: Relative Abundance of Major p-Menthane Monoterpenes in Peppermint (Mentha x piperita) Essential Oil

| Compound | Relative Abundance (%) |

| (-)-Menthol | 40-50 |

| (-)-Menthone | 15-25 |

| (+)-Menthofuran | 1-10 |

| (-)-Menthyl Acetate | 3-10 |

| (+)-Pulegone | 1-5 |

| (-)-Limonene | 1-5 |

Experimental Protocols

This section provides an overview of key experimental methodologies used to elucidate the p-menthane monoterpene biosynthetic pathway.

Isolation of Glandular Trichomes

Specialized secretory structures like glandular trichomes are the primary sites of monoterpene biosynthesis. Their isolation is a crucial first step for enzymatic and molecular studies.

Methodology:

-

Plant Material: Young leaves with a high density of secretory-stage glandular trichomes are harvested.

-

Abrasion: The leaf surface is gently abraded in an isolation buffer containing osmoticum (e.g., sorbitol) and reducing agents (e.g., dithiothreitol) to release the trichomes.

-

Filtration: The resulting suspension is filtered through a series of nylon meshes of decreasing pore size to separate the trichomes from other leaf debris.

-

Purification: The collected trichomes can be further purified by density gradient centrifugation.

Enzyme Assays

Enzyme assays are essential for characterizing the kinetic properties of the biosynthetic enzymes.

Example: Limonene Synthase Assay

-

Enzyme Source: Purified recombinant limonene synthase or a protein extract from isolated glandular trichomes.

-

Substrate: Radiolabeled [1-3H]geranyl diphosphate is typically used.

-

Reaction: The enzyme is incubated with the substrate in a suitable buffer at an optimal temperature and pH.

-

Product Extraction: The reaction is stopped, and the volatile monoterpene products (e.g., limonene) are extracted with an organic solvent (e.g., pentane).

-

Analysis: The extracted products are separated and quantified using radio-gas chromatography (Radio-GC) or gas chromatography-mass spectrometry (GC-MS).

Immunocytochemical Localization

This technique is used to determine the subcellular localization of the biosynthetic enzymes.

Methodology:

-

Tissue Preparation: Plant tissue (e.g., leaves) is fixed, dehydrated, and embedded in a resin.

-

Sectioning: Ultrathin sections of the embedded tissue are cut and mounted on grids.

-

Immunolabeling: The sections are incubated with a primary antibody specific to the target enzyme, followed by a secondary antibody conjugated to gold particles.

-

Microscopy: The sections are examined using a transmission electron microscope (TEM) to visualize the location of the gold particles, which indicates the subcellular location of the enzyme.

The following workflow diagram illustrates the process of immunocytochemical localization.

Caption: Workflow for immunocytochemical localization of enzymes.

Metabolite Analysis by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the separation, identification, and quantification of volatile p-menthane monoterpenes.

Sample Preparation (Liquid Extraction):

-

Homogenization: Plant tissue is ground in a suitable solvent (e.g., hexane or ethyl acetate) containing an internal standard.

-

Extraction: The mixture is agitated to ensure complete extraction of the terpenes.

-

Filtration/Centrifugation: The extract is cleared of solid plant material.

-

Concentration: The solvent may be evaporated under a stream of nitrogen to concentrate the sample.

GC-MS Analysis:

-

Injection: A small volume of the extract is injected into the GC.

-

Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Detection and Identification: As the compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared to spectral libraries for compound identification.

-

Quantification: The abundance of each compound is determined by integrating the area of its corresponding peak in the chromatogram, often relative to an internal standard.[5]

Regulation of Biosynthesis

The biosynthesis of p-menthane monoterpenes is tightly regulated, primarily at the level of gene expression.[4] The expression of the genes encoding the biosynthetic enzymes is often developmentally and spatially controlled, with peak expression occurring in young leaves and specifically within the glandular trichomes.[4] Transcription factors play a crucial role in orchestrating the expression of these genes in response to developmental cues and environmental stimuli.[6]

Conclusion

The biosynthesis of p-menthane monoterpenes is a complex and highly organized metabolic process that exemplifies the intricate biochemical capabilities of plants. A thorough understanding of this pathway, from the initial precursors to the final products, is essential for researchers in plant science, natural product chemistry, and drug development. The methodologies outlined in this guide provide a framework for the continued exploration of this fascinating area of plant biochemistry, with potential applications in metabolic engineering to enhance the production of valuable monoterpenes.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Structural diversity and biosynthesis of plant derived <i>p</i>-menthane monoterpenes - ProQuest [proquest.com]

- 3. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Developmental Regulation of Monoterpene Biosynthesis in the Glandular Trichomes of Peppermint - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Complete Workflow for Comprehensive Cannabis Terpenes Analysis [sigmaaldrich.com]

- 6. Transcriptome Analysis of Light-Regulated Monoterpenes Biosynthesis in Leaves of Mentha canadensis L. [mdpi.com]

Spectroscopic data for (-)-p-Mentha-1,5-diene (NMR, IR, Mass Spec).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the naturally occurring monoterpene, (-)-p-Mentha-1,5-diene, also known as (R)-(-)-α-Phellandrene. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. This document summarizes its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and outlines the general experimental protocols for these analyses.

Introduction

This compound is a chiral monoterpene found in the essential oils of various plants. Its chemical formula is C₁₀H₁₆, and it has a molecular weight of approximately 136.23 g/mol .[1][2] Accurate spectroscopic analysis is fundamental for the unambiguous identification and purity assessment of this compound.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in structured tables for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.5-5.8 | m | 2H | Vinylic Protons (H-2, H-6) |

| ~2.8-3.0 | m | 1H | Allylic Proton (H-4) |

| ~2.1-2.4 | m | 2H | Allylic Protons (H-3) |

| ~1.8-2.0 | m | 1H | Methine Proton (H-8) |

| ~1.7 | s | 3H | Methyl Protons (H-7) |

| ~0.9 | d, J≈7 Hz | 6H | Isopropyl Methyl Protons (H-9, H-10) |

¹³C NMR (Carbon-13) Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~145-150 | C | C-1 |

| ~130-135 | CH | C-5 |

| ~120-125 | CH | C-2 |

| ~115-120 | CH | C-6 |

| ~40-45 | CH | C-4 |

| ~30-35 | CH₂ | C-3 |

| ~25-30 | CH | C-8 |

| ~20-25 | CH₃ | C-7 |

| ~15-20 | CH₃ | C-9, C-10 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of C-H and C=C bonds.

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~3010-3080 | C-H stretch | Alkene (=C-H) |

| ~2850-2960 | C-H stretch | Alkane (-C-H) |

| ~1640-1680 | C=C stretch | Alkene |

| ~1430-1470 | C-H bend | Alkane |

| ~800-900 | C-H bend | Alkene (=C-H out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

| m/z | Relative Intensity (%) | Assignment |

| 136 | ~20-30 | [M]⁺ (Molecular Ion) |

| 121 | ~10-20 | [M-CH₃]⁺ |

| 93 | 100 | [M-C₃H₇]⁺ (Base Peak) |

| 91 | ~35-45 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | ~30-40 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental conditions.

NMR Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are typically acquired on a 300, 400, or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed. Key parameters include a spectral width of ~220 ppm, a larger number of scans compared to ¹H NMR, and a relaxation delay of 2-5 seconds.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of the neat liquid sample of this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum, which is then plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a Gas Chromatography (GC) system for separation and purification. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.

-

Instrumentation: A GC system coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is commonly used.

-

GC Separation: The sample is vaporized and passed through a capillary column (e.g., a non-polar column like DB-5) with a temperature program to separate the components.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with a beam of high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, and a mass spectrum is generated by plotting the relative intensity versus the m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Stereochemistry and Enantiomeric Purity of (-)-p-Mentha-1,5-diene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and enantiomeric purity of (-)-p-mentha-1,5-diene, also known as (R)-(-)-α-phellandrene. This monoterpene is of significant interest in various fields, including fragrance, flavoring, and as a chiral building block in asymmetric synthesis. This document details its stereochemical properties, methods for its isolation and purification, and robust analytical protocols for the determination of its enantiomeric purity.

Stereochemistry and Physicochemical Properties

This compound is the (R)-stereoisomer of α-phellandrene.[1][2] The stereogenic center is at the C5 position of the cyclohexadiene ring, bearing the isopropyl group. The absolute configuration is designated as (R) based on the Cahn-Ingold-Prelog priority rules. Its enantiomer is (+)-p-mentha-1,5-diene or (S)-(+)-α-phellandrene.

The physicochemical properties of this compound are crucial for its handling, analysis, and application. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₆ |

| Molecular Weight | 136.23 g/mol |

| CAS Number | 4221-98-1 |

| Appearance | Colorless liquid |

| Odor | Citrus, peppery |

| Boiling Point | 171-174 °C (lit.) |

| Density | 0.844 g/mL at 20 °C (lit.) |

| Specific Rotation ([α]²⁰/D) | -225 ± 5° (c = 10% in diethyl ether)[3] |

Isolation and Purification

High-purity this compound can be isolated from various essential oils, where it occurs naturally.[4] The general workflow for its isolation and purification involves extraction of the essential oil followed by fractional distillation and potentially preparative chromatography for achieving high enantiomeric purity.

Experimental Protocol: Hydrodistillation for Essential Oil Extraction

This protocol describes a general method for the extraction of essential oils from plant material.

-

Materials:

-

Fresh or dried plant material (e.g., leaves of Eucalyptus dives)

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask

-

Distilled water

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Weigh a suitable amount of the plant material and place it in the round-bottom flask.

-

Add distilled water to fully submerge the plant material (typically a 1:10 w/v ratio).

-

Set up the Clevenger apparatus and heat the mixture to boiling.

-

Continue distillation for 3-4 hours, collecting the condensed essential oil.

-

Separate the oil from the aqueous layer and dry it over anhydrous sodium sulfate.

-

Experimental Protocol: Fractional Distillation

This protocol is for the purification of the crude essential oil to enrich the this compound fraction.

-

Materials:

-

Crude essential oil

-

Fractional distillation apparatus with a high-efficiency column (e.g., Vigreux or packed column)

-

Heating mantle with a magnetic stirrer

-

Vacuum source

-

Collection flasks

-

-

Procedure:

-

Set up the fractional distillation apparatus for vacuum distillation.

-

Place the crude essential oil in the distillation flask with a stir bar.

-

Slowly heat the flask while stirring and apply a vacuum.

-

Carefully monitor the temperature at the top of the column and collect the fraction corresponding to the boiling point of p-mentha-1,5-diene under the applied pressure. Due to close boiling points of isomers, a slow and controlled distillation is critical.[5]

-

Analyze the collected fractions by GC-MS to determine their composition.

-

Determination of Enantiomeric Purity

The enantiomeric purity of this compound is a critical parameter, especially in applications where stereochemistry is important. Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC) are the most common techniques for this purpose.

Experimental Protocol: Chiral Gas Chromatography (GC)

This protocol provides a standard method for the enantiomeric analysis of volatile terpenes like this compound.

-

Instrumentation: Gas chromatograph coupled to a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Chromatographic Conditions:

-

Column: Chiral capillary column (e.g., β-cyclodextrin-based, such as Cydex-B or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[6]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program: Start at 60 °C (hold for 2 min), ramp to 150 °C at 3 °C/min, then ramp to 220 °C at 25 °C/min (hold for 5 min).

-

Injector Temperature: 220 °C.

-

Injection Mode: Split (split ratio 100:1).

-

Injection Volume: 1 µL.

-

Detector Temperature (FID): 250 °C.

-

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane) to a concentration of approximately 100 µg/mL.

-

Data Analysis: The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers (A₁ and A₂) using the formula: ee% = |(A₁ - A₂) / (A₁ + A₂)| * 100.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is based on established methods for the enantioseparation of structurally similar monoterpenes.[6]

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Chromatographic Conditions:

-

Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H - Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 mm x 4.6 mm, 5 µm.

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 99:1 v/v), isocratic elution.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Data Analysis: The enantiomeric excess (ee%) is calculated in the same manner as for the GC analysis.

Data Summary

A clear presentation of quantitative data is essential for comparative analysis.

Table 2: Analytical Method Comparison for Enantiomeric Purity Determination

| Parameter | Chiral GC-MS | Chiral HPLC |

| Principle | Differential partitioning of enantiomers with a chiral stationary phase in a gaseous mobile phase, with mass spectrometry for detection. | Differential partitioning of enantiomers with a chiral stationary phase in a liquid mobile phase. |

| Stationary Phase | Cyclodextrin-based chiral stationary phase. | Polysaccharide-based chiral stationary phase (e.g., Amylose or Cellulose derivatives). |

| Typical Analysis Time | Generally faster, often under 20 minutes. | Can be longer than GC-MS. |

| Sensitivity | High sensitivity, suitable for trace analysis. | Generally lower than GC-MS. |

| Compound Volatility | Requires volatile and thermally stable compounds. | Applicable to non-volatile and thermally labile compounds. |

Conclusion

This technical guide provides a detailed overview of the stereochemistry and methods for determining the enantiomeric purity of this compound. The provided experimental protocols for isolation, purification, and analysis offer a robust framework for researchers and professionals in drug development and related fields. The choice of analytical methodology for enantiomeric purity assessment should be guided by the specific requirements of the analysis, including sensitivity, speed, and the nature of the sample matrix.

References

- 1. benchchem.com [benchchem.com]

- 2. Chiral Purification of a Terpene Derivative on a RegisPack™ CSP Application Note - Regis Technologies [registech.com]

- 3. (R)-(-)-α-水芹烯 ≥95.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Alpha-Phellandrene and Alpha-Phellandrene-Rich Essential Oils: A Systematic Review of Biological Activities, Pharmaceutical and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. vlab.amrita.edu [vlab.amrita.edu]

CAS number and chemical identifiers for (R)-(-)-α-Phellandrene.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical identifiers, physicochemical properties, and analytical methodologies for (R)-(-)-α-Phellandrene. It also explores its biological activities, focusing on its anti-inflammatory mechanism of action, and provides a detailed experimental protocol for its analysis.

Chemical Identity and Properties

(R)-(-)-α-Phellandrene, a natural cyclic monoterpene, is a key aromatic compound found in the essential oils of various plants, including eucalyptus and pine species. Its distinct stereochemistry plays a crucial role in its biological activity and sensory properties.

Chemical Identifiers

A comprehensive list of chemical identifiers for (R)-(-)-α-Phellandrene is provided in the table below, facilitating its unambiguous identification in scientific literature and chemical databases.

| Identifier Type | Identifier | Source |

| CAS Number | 4221-98-1 | Santa Cruz Biotechnology, Sigma-Aldrich |

| IUPAC Name | (5R)-2-methyl-5-(1-methylethyl)-1,3-cyclohexadiene | PubChem |

| Alternate Names | (R)-5-Isopropyl-2-methyl-1,3-cyclohexadiene, (-)-α-Phellandrene, l-α-Phellandrene | Santa Cruz Biotechnology, Pharmaffiliates |

| Molecular Formula | C₁₀H₁₆ | Santa Cruz Biotechnology |

| InChI | InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4-6,8,10H,7H2,1-3H3/t10-/m1/s1 | PubChem |

| InChIKey | OGLDWXZKYODSOB-SNVBAGLBSA-N | PubChem |

| SMILES | CC(C)[C@H]1CC=C(C)C=C1 | Sigma-Aldrich |

| PubChem CID | 442482 | PubChem |

| ChEBI ID | CHEBI:301 | EMBL-EBI |

| EC Number | 224-167-6 | Sigma-Aldrich |

| Beilstein Registry Number | 2497824 | Sigma-Aldrich |

| MDL Number | MFCD00062988 | Sigma-Aldrich |

Physicochemical Properties

The key physicochemical properties of (R)-(-)-α-Phellandrene are summarized in the following table. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| Molecular Weight | 136.23 g/mol | Santa Cruz Biotechnology, Sigma-Aldrich |

| Appearance | Colorless to light yellow liquid | MedchemExpress |

| Density | 0.844 g/mL at 20 °C | Sigma-Aldrich |

| Boiling Point | 171-174 °C | Sigma-Aldrich |

| Optical Activity | [α]20/D −225±5°, c = 10% in diethyl ether | Sigma-Aldrich |

| Storage Temperature | 2-8°C | Sigma-Aldrich |

Biological Activity and Signaling Pathways

(R)-(-)-α-Phellandrene has garnered significant interest for its diverse biological activities, most notably its anti-inflammatory properties. Research indicates that its mechanism of action involves the modulation of key inflammatory signaling pathways.

Anti-inflammatory Mechanism of Action

α-Phellandrene has been shown to attenuate inflammatory responses by inhibiting the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1] This inhibitory effect is associated with the suppression of neutrophil migration and the stabilization of mast cells, preventing their degranulation and the release of inflammatory mediators.[1] The underlying molecular mechanism is believed to involve the downregulation of the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of inflammation.

The proposed anti-inflammatory signaling pathway of α-Phellandrene is depicted in the following diagram:

Experimental Protocols

Accurate quantification and characterization of (R)-(-)-α-Phellandrene are crucial for research and quality control. Gas chromatography (GC) coupled with mass spectrometry (MS) or a flame ionization detector (FID) is the most common analytical technique.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general methodology for the analysis of (R)-(-)-α-Phellandrene in essential oil samples.

3.1.1. Sample Preparation

-

Liquid Extraction:

-

Weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.

-

Add a suitable solvent, such as ethanol or hexane, to the mark.

-

Vortex the solution for 1 minute to ensure homogeneity.

-

Prepare a series of dilutions from this stock solution to create a calibration curve.

-

For plant material, a preliminary extraction step (e.g., steam distillation or solvent extraction) is required to obtain the essential oil.

-

3.1.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a chiral column (e.g., Rt-βDEXsm) for enantiomeric separation.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 5 °C/min to 180 °C.

-

Ramp: 20 °C/min to 280 °C, hold for 5 minutes.

-

-

MSD Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-400 amu.

3.1.3. Data Analysis

-

Identification of (R)-(-)-α-Phellandrene is based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

-

Quantification is performed by creating a calibration curve using standards of known concentrations.

The general workflow for the GC-MS analysis is illustrated below:

References

The Pharmacological Promise of (-)-p-Mentha-1,5-diene: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-p-Mentha-1,5-diene, a naturally occurring cyclic monoterpene more commonly known as (-)-α-phellandrene, is a key aromatic constituent of numerous plant essential oils. Traditionally utilized in fragrances and flavorings, a growing body of scientific evidence has illuminated its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological potential, with a focus on its antimicrobial, anti-inflammatory, anticancer, and analgesic properties. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying molecular mechanisms and experimental workflows to support further research and development in the pharmaceutical and nutraceutical sectors.

Introduction

This compound is a volatile organic compound found in the essential oils of plants such as various Eucalyptus species, black pepper, and dill.[1] Its pleasant citrus- and pepper-like aroma has led to its widespread use in the cosmetic and food industries.[2] However, recent pharmacological investigations have revealed a spectrum of bioactivities, suggesting its potential as a lead compound for the development of novel therapeutic agents.[3] This whitepaper will delve into the scientific literature to provide an in-depth analysis of these biological activities, supported by experimental data and mechanistic insights.

Antimicrobial and Antifungal Activities

This compound has demonstrated significant efficacy against a range of pathogenic microorganisms, including fungi and bacteria. Its primary mechanism of action involves the disruption of microbial cell membrane integrity.[4][5] This leads to increased membrane permeability, leakage of essential intracellular components such as potassium ions, and ultimately, cell death.[4][5]

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values of this compound against various microorganisms.

| Microorganism | Activity Metric | Concentration | Reference |

| Penicillium cyclopium | MIC | 1.7 mL/L | [4][5] |

| Penicillium cyclopium | MFC | 1.8 mL/L | [4][5] |

| Candida albicans (MTCC277) | MIC | 0.0312 mg/mL (w/v) | [6] |

| Candida albicans (ATCC90028) | MIC | 0.0156 mg/mL (w/v) | [6] |

Experimental Protocol: Determination of MIC and MFC

The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against fungal pathogens are typically determined using a broth microdilution method.

-

Preparation of Fungal Inoculum: A standardized suspension of the fungal strain is prepared in a suitable broth, such as Sabouraud Dextrose Broth, to a concentration of approximately 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: this compound is serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the prepared fungal suspension.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 28°C) for a specified period (e.g., 48-72 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth.

-

MFC Determination: An aliquot from the wells showing no visible growth is subcultured onto an agar plate. The MFC is the lowest concentration that results in no fungal growth on the agar plate.

Antifungal Mechanism of Action

The antifungal activity of this compound is primarily attributed to its ability to disrupt the fungal cell membrane.

Figure 1: Antifungal mechanism of this compound.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects by modulating key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce neutrophil migration, and stabilize mast cells.[4][7][8] The underlying mechanisms involve the suppression of the NF-κB signaling pathway and the inhibition of enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (LOX-5).[4]

Quantitative Anti-inflammatory Data

| Assay | Cell/Animal Model | Treatment | Effect | Reference |

| Carrageenan-induced peritonitis | Mice | 50, 100, 200 mg/kg (p.o.) | Inhibition of neutrophil accumulation | [4][8] |

| LPS-stimulated macrophages | Murine macrophages | Not specified | Reduced production of TNF-α and IL-6 | [4] |

| Compound 48/80-induced degranulation | Rat mesenteric tissue | Not specified | Inhibition of mast cell degranulation | [7][8] |

| Nitric Oxide Production | Macrophage cell culture | 100 µM | 63.8% inhibition | [9] |

Experimental Protocol: Carrageenan-Induced Peritonitis in Mice

This in vivo model is used to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit inflammatory cell migration.

-

Animal Groups: Male Swiss mice are divided into control and treatment groups.

-

Compound Administration: The treatment groups receive various doses of this compound (e.g., 50, 100, 200 mg/kg) orally. The control group receives the vehicle.

-

Induction of Inflammation: One hour after treatment, peritonitis is induced by an intraperitoneal injection of carrageenan (1%).

-

Cell Collection: Four hours after the carrageenan injection, the animals are euthanized, and the peritoneal cavity is washed with saline to collect the inflammatory exudate.

-

Cell Counting: The total number of leukocytes in the peritoneal exudate is determined using a Neubauer chamber. The differential cell count is performed on stained cytospin preparations to quantify neutrophil infiltration.

Anti-inflammatory Signaling Pathway

This compound's anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway.

Figure 2: Inhibition of the NF-κB signaling pathway.

Anticancer Activity

This compound has emerged as a promising candidate in cancer research, demonstrating cytotoxic effects against various cancer cell lines.[10][11] Its anticancer mechanisms are multifaceted, including the induction of apoptosis (programmed cell death) through the mitochondria-dependent pathway, cell cycle arrest, and modulation of gene expression related to DNA damage and repair.[12][13][14]

Quantitative Anticancer Data

| Cell Line | Activity Metric | Concentration | Reference |

| Murine leukemia (WEHI-3) | Cell Viability | 50 µM | Reduced viability |

| Human liver cancer (J5) | Cell Viability | 30 µM | 61% viability after 24h |

| Melanoma (B-16/F-10) | IC50 | 436.0 µg/mL | [11] |

| Sarcoma 180 (S-180) | IC50 | 217.9 µg/mL | [11] |

| Human colon cancer (HT-29) | Cell Viability (with 5-FU) | 250 µM | ~38% viability |

Experimental Protocol: Apoptosis Induction in WEHI-3 Cells

The induction of apoptosis in murine leukemia WEHI-3 cells by this compound can be assessed using flow cytometry.

-

Cell Culture and Treatment: WEHI-3 cells are cultured in appropriate media and treated with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Annexin V/Propidium Iodide (PI) Staining: Cells are harvested, washed, and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Mitochondrial Membrane Potential (MMP) Assay: To assess the involvement of the mitochondrial pathway, treated cells are stained with a fluorescent dye such as JC-1 or DiOC6(3). A decrease in fluorescence intensity indicates a loss of MMP, a hallmark of apoptosis.

-

Caspase Activity Assay: The activity of key executioner caspases, such as caspase-3 and caspase-9, can be measured using colorimetric or fluorometric assays.

Apoptosis Signaling Pathway

This compound induces apoptosis in cancer cells through the intrinsic, mitochondria-dependent pathway.

Figure 3: Mitochondria-dependent apoptosis pathway.

Analgesic and Immunomodulatory Activities

This compound has also been recognized for its pain-relieving and immune-modulating properties.

Analgesic Effects

Studies in rodent models have shown that this compound possesses significant antinociceptive (pain-reducing) activity.[15][16] Its mechanism of action is thought to involve multiple pathways, including the glutamatergic, opioid, nitrergic, cholinergic, and adrenergic systems.[4][15]

| Nociception Model | Animal | Dose | Effect | Reference |

| Acetic acid-induced writhing | Mice | 3.125, 6.25, 12.5 mg/kg (p.o.) | Significant inhibition of writhing | [4] |

| Formalin test | Mice | 50 mg/kg (p.o.) | Reduced paw-licking time in both phases | [4] |

| Glutamate test | Mice | 12.5 mg/kg (p.o.) | Decreased nociceptive response | [15] |

This is a widely used model for screening analgesic drugs.

-

Animal Groups: Mice are divided into control and treatment groups.

-

Compound Administration: The treatment groups receive various doses of this compound orally. The control group receives the vehicle.

-

Induction of Nociception: After a set period (e.g., 30-60 minutes), a solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce abdominal constrictions (writhing).

-

Observation: The number of writhes for each mouse is counted for a specific duration (e.g., 20-30 minutes) following the acetic acid injection.

-

Data Analysis: The percentage of inhibition of writhing in the treated groups is calculated relative to the control group.

Immunomodulatory Effects

This compound has been shown to enhance immune responses, particularly by stimulating macrophage phagocytosis and natural killer (NK) cell activity.[17][2][3] This suggests its potential as an immunomodulatory agent.

| Assay | Animal Model | Dose | Effect | Reference |

| Macrophage Phagocytosis | BALB/c mice | 5 and 25 mg/kg | Increased phagocytosis | [2][3] |

| Natural Killer Cell Activity | BALB/c mice | 25 mg/kg | Enhanced NK cell activity | [17][2] |

| WEHI-3 Leukemia Model | BALB/c mice | 25 and 50 mg/kg | Increased macrophage phagocytosis | [10] |

This assay measures the ability of macrophages to engulf foreign particles.

-

Animal Treatment: BALB/c mice are treated with this compound or a vehicle control for a specified period.

-

Macrophage Isolation: Peritoneal or peripheral blood macrophages are isolated from the treated animals.

-

Phagocytosis Assay: The isolated macrophages are incubated with fluorescently labeled particles (e.g., fluorescent beads or opsonized zymosan).

-

Flow Cytometry Analysis: The percentage of macrophages that have engulfed the fluorescent particles is quantified by flow cytometry.

Immunomodulatory Workflow

The immunomodulatory effects of this compound involve the activation of key immune cells.

Figure 4: Workflow of immunomodulatory activity.

Conclusion and Future Directions